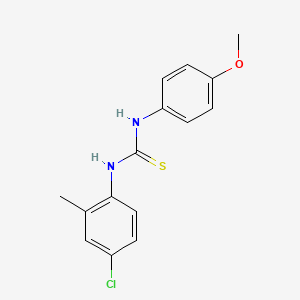
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by researchers at the University of Aberdeen, Scotland. Since then, it has been used extensively in scientific research to investigate the role of the CB2 receptor in various physiological and pathological processes.
作用機序
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells. By blocking the CB2 receptor, N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide inhibits the activation of immune cells and reduces the production of pro-inflammatory cytokines, leading to an overall anti-inflammatory effect.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has also been shown to have other biochemical and physiological effects. It has been reported to have analgesic effects in animal models of pain, and has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide in lab experiments is its selectivity for the CB2 receptor, which allows for specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is its relatively low potency compared to other CB2 receptor antagonists, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several potential future directions for research using N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide. One area of interest is the role of the CB2 receptor in neuroinflammation and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the use of N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide as a therapeutic agent for immune-related diseases, either alone or in combination with other drugs. Finally, further investigation into the anti-cancer effects of N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide may lead to the development of new cancer treatments.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves several steps, starting with the reaction of 5-chloro-2-methylphenylamine with 4-methoxy-2-methylbenzoyl chloride to form the intermediate 4-(4-methoxy-2-methylphenyl)-N-(5-chloro-2-methylphenyl)benzamide. This intermediate is then reacted with butyric anhydride to form the final product, N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been used in a wide range of scientific research, particularly in the field of immunology. It has been shown to have anti-inflammatory and immunomodulatory effects, and has been used to investigate the role of the CB2 receptor in various immune-related diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-7-9-16(20)12-18(13)21-19(22)6-4-5-15-8-10-17(23-3)11-14(15)2/h7-12H,4-6H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWWRPRRNAVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5753534.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B5753556.png)
![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
![2,4-dichlorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5753566.png)
![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)

![4-methoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5753595.png)
![ethyl 5-(3-nitrophenyl)-4,6-dioxo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5753601.png)
![N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide](/img/structure/B5753608.png)


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5753636.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5753641.png)